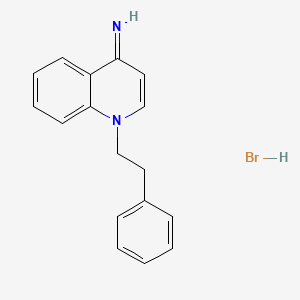
4-Imino-1-phenethyl-1,4-dihydroquinoline hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Imino-1-phenethyl-1,4-dihydroquinoline hydrobromide is a chemical compound with the molecular formula C17H16N2BrH. It belongs to the class of quinoline derivatives, which are known for their diverse biological and pharmaceutical activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imino-1-phenethyl-1,4-dihydroquinoline hydrobromide typically involves the reaction of N-alkylisatoic anhydrides with malononitrile in pyridine, leading to the formation of 2-amino-1-alkyl-4-oxo-1,4-dihydroquinoline-3-carbonitriles. These intermediates are then treated with an excess of aliphatic carboxylic acids in the presence of phosphorus oxychloride (POCl3) under reflux conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Imino-1-phenethyl-1,4-dihydroquinoline hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different dihydroquinoline derivatives.
Substitution: The imino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different biological and chemical properties.
Applications De Recherche Scientifique
4-Imino-1-phenethyl-1,4-dihydroquinoline hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4-Imino-1-phenethyl-1,4-dihydroquinoline hydrobromide involves its interaction with cellular targets, leading to various biological effects. For example, it has been shown to inhibit the resumption of progesterone-induced oocyte meiosis by affecting the activity of cyclin-dependent kinases (Cdks) and other cell cycle regulators . This inhibition is mediated through the dephosphorylation of Cdk1 and the degradation of cyclin B, resulting in cell cycle arrest and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline backbone and exhibit diverse biological activities.
1,4-Dihydroquinoline derivatives: These derivatives have similar chemical structures and are used in various applications, including medicinal chemistry.
Uniqueness
4-Imino-1-phenethyl-1,4-dihydroquinoline hydrobromide is unique due to its specific imino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
23918-74-3 |
|---|---|
Formule moléculaire |
C17H17BrN2 |
Poids moléculaire |
329.2 g/mol |
Nom IUPAC |
1-(2-phenylethyl)quinolin-4-imine;hydrobromide |
InChI |
InChI=1S/C17H16N2.BrH/c18-16-11-13-19(17-9-5-4-8-15(16)17)12-10-14-6-2-1-3-7-14;/h1-9,11,13,18H,10,12H2;1H |
Clé InChI |
PMYKXCJJIVBSHH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCN2C=CC(=N)C3=CC=CC=C32.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


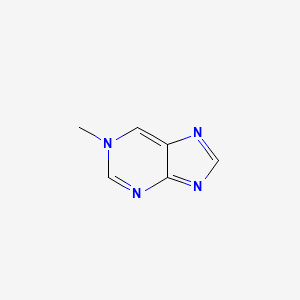
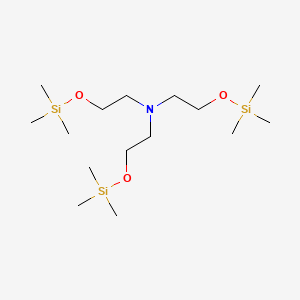
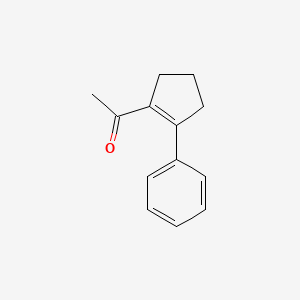
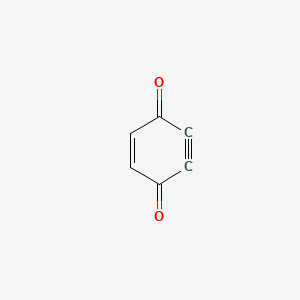
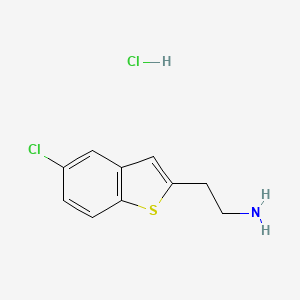
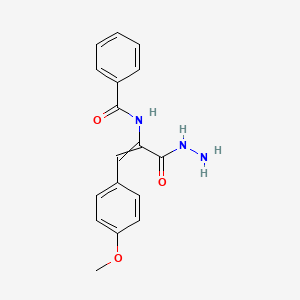
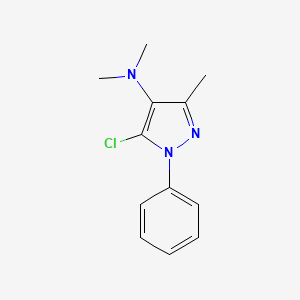
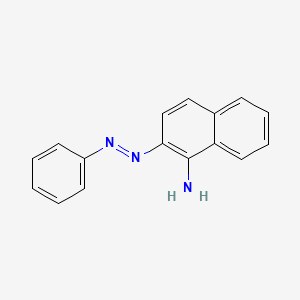
![6-Phenyl[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine](/img/structure/B14704460.png)
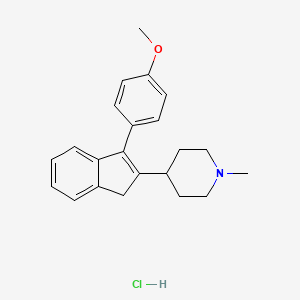
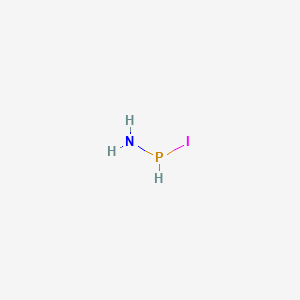
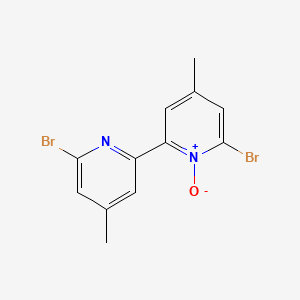
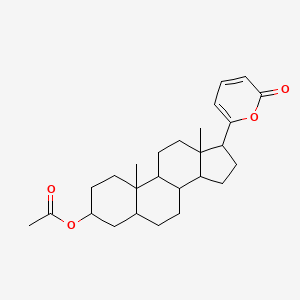
![3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one](/img/structure/B14704498.png)
